molecular formula C24H24N4O6S B11013535 N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-4-nitrobenzamide

N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-4-nitrobenzamide

Cat. No.: B11013535
M. Wt: 496.5 g/mol
InChI Key: QCKUOZPAILZAIG-UHFFFAOYSA-N
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Description

N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-4-nitrobenzamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound has garnered significant interest in the scientific community due to its potential pharmacological properties, particularly in the field of neuroprotection and enzyme inhibition .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-4-nitrobenzamide typically involves multiple steps. One common method includes the reaction of 4-nitrobenzoic acid with thionyl chloride to form 4-nitrobenzoyl chloride. This intermediate is then reacted with N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)amine in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-4-nitrobenzamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-4-nitrobenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-4-nitrobenzamide is unique due to its dual role as a neuroprotective agent and an acetylcholinesterase inhibitor. This combination of properties makes it a promising candidate for the treatment of neurodegenerative diseases .

Properties

Molecular Formula

C24H24N4O6S

Molecular Weight

496.5 g/mol

IUPAC Name

N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylphenyl]-4-nitrobenzamide

InChI

InChI=1S/C24H24N4O6S/c1-34-23-5-3-2-4-22(23)26-14-16-27(17-15-26)35(32,33)21-12-8-19(9-13-21)25-24(29)18-6-10-20(11-7-18)28(30)31/h2-13H,14-17H2,1H3,(H,25,29)

InChI Key

QCKUOZPAILZAIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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